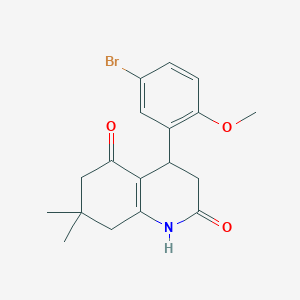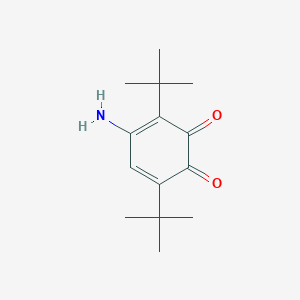![molecular formula C10H12N2O4S B4573336 4-{2-[(3-methyl-2-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid](/img/structure/B4573336.png)
4-{2-[(3-methyl-2-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid
Overview
Description
4-{2-[(3-methyl-2-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid is a useful research compound. Its molecular formula is C10H12N2O4S and its molecular weight is 256.28 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 256.05177804 g/mol and the complexity rating of the compound is 321. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Electochemical Properties and Reactions
A study by Fleury, Tohier, and Zuman (1983) examined the electroanalytical chemistry of derivatives similar to 4-{2-[(3-methyl-2-thienyl)carbonyl]hydrazino}-4-oxobutanoic acid. They focused on the competitive reduction of the carbonyl group and the C−S bond in 3-thio-2-oxoalkanoic acids and their derivatives. The research detailed how these compounds undergo dissociation, form various anions, and how their reduction at the dropping mercury and mercury pool electrodes is affected by pH and structural modifications. This work provides insight into the electrochemical behavior and potential applications of such compounds in synthetic and analytical chemistry Fleury, Tohier, & Zuman, 1983.
Methionine Salvage Pathway and Apoptosis
Another study by Tang, Kadariya, Murphy, and Kruger (2006) revealed that 4-Methylthio-2-oxobutanoic acid (MTOB), which shares a functional group similarity with the molecule of interest, plays a significant role in the methionine salvage pathway, converting methylthioadenosine to adenine and methionine. MTOB was found to inhibit the growth of human cell lines by inducing apoptosis, independent of the down-regulation of ornithine decarboxylase (ODC), suggesting its potential in biomedical research and therapeutic applications Tang, Kadariya, Murphy, & Kruger, 2006.
Molecular Structure and Analysis
Raju, Panicker, Nayak, Narayana, Sarojini, Alsenoy, and Al‐Saadi (2015) conducted a study on a structurally similar compound, focusing on its FT-IR, molecular structure, first order hyperpolarizability, MEP, HOMO and LUMO analysis, and NBO analysis. This research provides comprehensive insights into the electronic structure, reactivity, and potential applications of the compound in materials science and molecular electronics Raju et al., 2015.
Synthesis and Chemical Reactions
Research by Gein, Mishunin, Tsyplyakova, Vakhrin, and Slepukhin (2011) on the synthesis of methyl 7-aryl-6-(2-thenoyl)-4,7-dihydro-tetrazolo[1,5-a]pyrimidine-5-carboxylates from methyl 4-(2-thienyl)-2,4-dioxobutanoate showcases the chemical reactivity and synthetic applications of compounds related to this compound. This work highlights the compound's utility in synthesizing novel heterocyclic structures, which could be valuable in pharmaceuticals and organic materials Gein et al., 2011.
Properties
IUPAC Name |
4-[2-(3-methylthiophene-2-carbonyl)hydrazinyl]-4-oxobutanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O4S/c1-6-4-5-17-9(6)10(16)12-11-7(13)2-3-8(14)15/h4-5H,2-3H2,1H3,(H,11,13)(H,12,16)(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYHIKWDBUWUIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)C(=O)NNC(=O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(5-CHLORO-2-METHYLPHENYL)-2-{[4-ISOPROPYL-5-(5-METHYL-3-THIENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B4573255.png)

![2-(4-{[methyl(methylsulfonyl)amino]methyl}phenoxy)-N-(4-methylphenyl)acetamide](/img/structure/B4573260.png)
![2-(4-Methylphenoxy)-1-[4-(2-methylphenyl)piperazin-1-yl]propan-1-one](/img/structure/B4573269.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetamide](/img/structure/B4573277.png)
![3,5-dimethoxy-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4573278.png)
![{[3-(3-methoxyphenyl)-4-oxo-4,6-dihydro-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-2-yl]thio}acetonitrile](/img/structure/B4573283.png)
![1-[4-(5-methyl-1H-1,2,3-triazol-1-yl)benzoyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B4573290.png)
![2-({5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}sulfanyl)-N-phenylacetamide](/img/structure/B4573298.png)


![ETHYL 2-({1-ISOBUTYL-5-OXO-4-[(E)-1-(2-THIENYL)METHYLIDENE]-4,5-DIHYDRO-1H-IMIDAZOL-2-YL}SULFANYL)ACETATE](/img/structure/B4573324.png)
![N-(3-nitrophenyl)-N'-[3-(2-oxo-1-pyrrolidinyl)propyl]thiourea](/img/structure/B4573332.png)
![2-[4-[(E)-[1-(4-fluorophenyl)-2,4,6-trioxo-1,3-diazinan-5-ylidene]methyl]phenoxy]-N-(3-methylphenyl)acetamide](/img/structure/B4573342.png)
